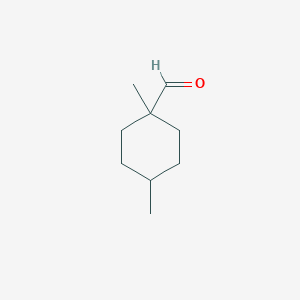

1,4-Dimethylcyclohexane-1-carbaldehyde

CAS No.:

Cat. No.: VC13624197

Molecular Formula: C9H16O

Molecular Weight: 140.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16O |

|---|---|

| Molecular Weight | 140.22 g/mol |

| IUPAC Name | 1,4-dimethylcyclohexane-1-carbaldehyde |

| Standard InChI | InChI=1S/C9H16O/c1-8-3-5-9(2,7-10)6-4-8/h7-8H,3-6H2,1-2H3 |

| Standard InChI Key | LVLMKMOXYZKZRA-UHFFFAOYSA-N |

| SMILES | CC1CCC(CC1)(C)C=O |

| Canonical SMILES | CC1CCC(CC1)(C)C=O |

Introduction

Synthesis Pathways

Catalytic Hydrogenation of Aromatic Precursors

A key method for synthesizing cyclohexane derivatives involves the catalytic hydrogenation of aromatic precursors. For example, dimethyl terephthalate has been hydrogenated to dimethyl 1,4-cyclohexanedicarboxylate using ruthenium-based catalysts under mild conditions (120–130°C, 750–1000 psi) . This process avoids decarboxylation side reactions and achieves high yields by employing the product itself as a solvent .

Applying similar methodology, 1,4-dimethylcyclohexane-1-carbaldehyde could theoretically be synthesized via the hydrogenation of a suitably substituted aromatic aldehyde. For instance, hydrogenating 1,4-dimethylbenzaldehyde under controlled conditions with a ruthenium catalyst might yield the target compound.

Oxidation of Alcohol Precursors

Alternative routes include the oxidation of 1,4-dimethylcyclohexanemethanol. Oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions could selectively convert the alcohol to the aldehyde without over-oxidation to carboxylic acids.

Physicochemical Properties

While experimental data for 1,4-dimethylcyclohexane-1-carbaldehyde are scarce, properties can be extrapolated from analogous compounds:

Stereochemical Considerations

The cyclohexane ring adopts a chair conformation, with substituents occupying axial or equatorial positions to minimize strain. For 1,4-dimethylcyclohexane-1-carbaldehyde:

-

The carbaldehyde group at position 1 likely adopts an equatorial orientation to avoid 1,3-diaxial interactions.

-

The methyl group at position 1 may occupy an axial position, while the position 4 methyl group could be equatorial, leading to a cis or trans arrangement depending on synthesis conditions.

Applications and Industrial Relevance

Fragrance and Flavor Industry

Aldehydes with cyclohexane backbones are valued in perfumery for their stability and woody-herbaceous notes. For example, 4,4-dimethylcyclohexane-1-carbaldehyde has been commercialized as a building block in fragrance synthesis .

Pharmaceutical Intermediates

Cyclohexanecarbaldehydes serve as precursors in synthesizing bioactive molecules. The patent literature highlights the use of dimethyl 1,4-cyclohexanedicarboxylate as a solvent in hydrogenation reactions , suggesting potential utility for related aldehydes in catalytic processes.

Challenges and Future Directions

The limited commercial availability of 1,4-dimethylcyclohexane-1-carbaldehyde underscores the need for optimized synthetic protocols. Future research could explore:

-

Stereoselective synthesis to control the configuration of methyl and aldehyde groups.

-

Catalyst development to improve hydrogenation efficiency and reduce byproducts.

-

Thermodynamic studies to quantify the stability of different conformers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume